molecular formula C18H29NaO5 B118849 3-Hydroxy-3,5-dihydro ML-236C CAS No. 154417-69-3

3-Hydroxy-3,5-dihydro ML-236C

Cat. No. B118849
M. Wt: 348.4 g/mol
InChI Key: XBTWFFUSHWXAQH-WZLXKUJHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-3,5-dihydro ML-236C is a chemical compound that belongs to the class of statins. Statins are a group of drugs that are commonly used to lower cholesterol levels in the blood. 3-Hydroxy-3,5-dihydro ML-236C is a potent inhibitor of HMG-CoA reductase, which is an enzyme that plays a key role in the synthesis of cholesterol in the body.

Mechanism Of Action

The mechanism of action of 3-Hydroxy-3,5-dihydro ML-236C involves the inhibition of HMG-CoA reductase, which is an enzyme that plays a key role in the synthesis of cholesterol in the body. By inhibiting HMG-CoA reductase, 3-Hydroxy-3,5-dihydro ML-236C reduces the production of cholesterol in the liver, which in turn leads to a decrease in the levels of cholesterol in the blood.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Hydroxy-3,5-dihydro ML-236C include a reduction in the levels of cholesterol in the blood, a decrease in the risk of cardiovascular diseases such as atherosclerosis and heart attack, and a potential reduction in the risk of certain types of cancer and neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Hydroxy-3,5-dihydro ML-236C in lab experiments include its potent inhibitory effect on HMG-CoA reductase, its potential use in the treatment of hypercholesterolemia and cardiovascular diseases, and its potential use in the prevention of certain types of cancer and neurological disorders. The limitations of using 3-Hydroxy-3,5-dihydro ML-236C in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 3-Hydroxy-3,5-dihydro ML-236C. One direction is to further investigate its potential use in the treatment of hypercholesterolemia and cardiovascular diseases. Another direction is to explore its potential use in the prevention of certain types of cancer and neurological disorders. Additionally, further research is needed to determine the safety and efficacy of 3-Hydroxy-3,5-dihydro ML-236C in humans, and to develop more effective and safer statins.

Synthesis Methods

The synthesis of 3-Hydroxy-3,5-dihydro ML-236C involves several steps. The first step is the conversion of mevalonic acid lactone to mevalonolactone. This is followed by the conversion of mevalonolactone to mevalonate. The next step involves the conversion of mevalonate to 3-hydroxy-3,5-dihydroxy-6-methyl-4H-pyran-4-one (ML-236A). Finally, ML-236A is converted to 3-Hydroxy-3,5-dihydro ML-236C.

Scientific Research Applications

3-Hydroxy-3,5-dihydro ML-236C has been extensively studied for its potential use in the treatment of hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood. It has also been studied for its potential use in the prevention of cardiovascular diseases such as atherosclerosis and heart attack. In addition, 3-Hydroxy-3,5-dihydro ML-236C has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

CAS RN

154417-69-3

Product Name

3-Hydroxy-3,5-dihydro ML-236C

Molecular Formula

C18H29NaO5

Molecular Weight

348.4 g/mol

IUPAC Name

sodium;(3R,5R)-7-[(1R,2R,3S,8aR)-3-hydroxy-2-methyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C18H30O5.Na/c1-11-15(7-6-13(19)9-14(20)10-18(22)23)16-5-3-2-4-12(16)8-17(11)21;/h8,11,13-17,19-21H,2-7,9-10H2,1H3,(H,22,23);/q;+1/p-1/t11-,13-,14-,15+,16+,17-;/m1./s1

InChI Key

XBTWFFUSHWXAQH-WZLXKUJHSA-M

Isomeric SMILES

C[C@H]1[C@@H](C=C2CCCC[C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+]

SMILES

CC1C(C=C2CCCCC2C1CCC(CC(CC(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC1C(C=C2CCCCC2C1CCC(CC(CC(=O)[O-])O)O)O.[Na+]

Other CAS RN

154417-69-3

synonyms

3-hydroxy-3,5-dihydro ML-236C
3alpha-hydroxy-3,5-dihydro-ML-236C sodium salt
7-(3-hydroxy-2-methyl-1,2,3,5,6,7,8,8a-octahydro-1-naphtalenyl)-3,5-dihydroxyheptanoic acid

Origin of Product

United States

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